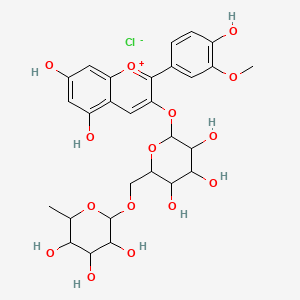

Peonidine-3-O-rutinoside chloride

Description

Properties

Molecular Formula |

C28H33ClO15 |

|---|---|

Molecular Weight |

645.0 g/mol |

IUPAC Name |

2-[[6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H |

InChI Key |

KDFHRPXMWKFYPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Isolation, Extraction, and Purification Methodologies for Peonidin 3 O Rutinoside Chloride

Conventional Extraction Techniques

Conventional extraction methods, primarily relying on the solvent's capacity to dissolve and remove the target compound from the plant matrix, have been widely used for obtaining flavonoids and anthocyanins. mdpi.com These techniques, such as maceration, percolation, and Soxhlet extraction, are valued for their simplicity and cost-effectiveness. mdpi.comresearchgate.net

The choice of solvent is a determining factor in the successful extraction of Peonidin-3-O-rutinoside chloride. Polar solvents are generally preferred due to the hydrophilic nature of anthocyanins. nih.gov Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. nih.govchemfaces.com The efficiency of these solvents is often enhanced by acidification, typically with hydrochloric acid (HCl) or trifluoroacetic acid (TFA), which helps to stabilize the anthocyanin flavylium (B80283) cation and improve extraction yield. researchgate.netkoreascience.kr For instance, black rice is often extracted with methanol acidified with 0.5% TFA to obtain crude extracts containing Peonidin-3-glucoside, a closely related anthocyanin. koreascience.kr Similarly, a mixture of methanol, 0.1% butylated hydroxytoluene, and hydrochloric acid has been used for the quantitative extraction of isoflavones. researchgate.net

The polarity of the solvent system is crucial; while polar solvents like ethanol and methanol are effective, the use of aqueous mixtures can also yield good results. nih.govnih.gov The selection often involves a trade-off between extraction efficiency, cost, safety, and the intended final application of the extract.

Table 1: Common Solvent Systems for Anthocyanin Extraction

| Solvent System | Target Compound Group | Rationale/Notes | Source(s) |

|---|---|---|---|

| Acidified Methanol (e.g., with TFA or HCl) | Anthocyanins (e.g., C3G, P3G) | Stabilizes the flavylium cation, enhancing extraction. | koreascience.kr |

| Acidified Ethanol | Anthocyanins, Phenolic Compounds | A "green" and effective solvent, often used in pressurized liquid extraction. | nih.govmdpi.com |

| Ethanol:Water Mixtures | Phenolic Compounds, Fatty Acids | Higher yields can be obtained; polarity can be adjusted by changing the ratio. | nih.gov |

| Acetone (often acidified) | Flavonoids, Proanthocyanidins | Effective for more hydrophobic flavonoid compounds. | researchgate.net |

Optimization of Extraction Parameters

To maximize the recovery of Peonidin-3-O-rutinoside chloride, the optimization of various extraction parameters is essential. mdpi.com Key variables include temperature, extraction time, solid-to-solvent ratio, and the pH of the extraction medium. mdpi.com Optimizing these factors can significantly increase the yield of bioactive compounds while minimizing the degradation of heat-sensitive molecules like anthocyanins. mdpi.com

For example, studies on quince peels have shown that optimizing parameters can lead to a more than 60-fold increase in the antioxidant properties of the extract. mdpi.com A solid-to-solvent ratio of 1:20 (g/mL) has been identified as sufficient for achieving optimal results in some studies. mdpi.com The pH of the solvent is also critical, as acidic conditions are known to stabilize anthocyanins. researchgate.net The interplay between these parameters necessitates a systematic approach, often using response surface methodology, to determine the ideal conditions for achieving maximum extraction efficiency and preserving the integrity of the target compound. mdpi.comnih.gov

Table 2: Key Parameters for Optimizing Flavonoid Extraction

| Parameter | General Impact on Extraction | Example/Finding | Source(s) |

|---|---|---|---|

| Temperature | Increases solubility and diffusion rate, but high temperatures can degrade anthocyanins. | In Pressurized Liquid Extraction, temperature was found to be the most influential factor. | mdpi.comresearchgate.net |

| Time | Longer duration can increase yield, but also risks compound degradation. | Microwave-Assisted Extraction can save significant time (e.g., 33%) compared to conventional methods. | researchgate.net |

| Solvent Composition | Determines selectivity and efficiency based on polarity. | Ethanol at a 75% concentration in water was found to be optimal for total flavonoid content in one study. | mdpi.com |

| Solid:Solvent Ratio | Affects the concentration gradient and solvent efficiency. | A ratio of 1:20 (g/mL) was determined to be sufficient for quince peel extraction. | mdpi.com |

| pH | Influences the stability and ionization state of the compound. | Acidic solutions improve the extraction of acid-stable anthocyanins. | researchgate.net |

Advanced Extraction Technologies

In response to the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced extraction technologies have been developed. mdpi.comnih.gov These modern techniques, including Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE), offer greater efficiency, automation, and are considered more environmentally friendly. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE) is an innovative technique that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of bioactive compounds. researchgate.net The process is based on the direct interaction of microwaves with polar molecules, causing rapid heating that disrupts the plant cell walls and enhances the release of intracellular components. researchgate.net This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. researchgate.net

MAE is considered an environmentally friendly or "green" technique. researchgate.net Optimization of MAE parameters, such as microwave power, temperature, time, and solvent choice, is crucial for maximizing yield and preventing the thermal degradation of compounds. nih.govnih.gov For instance, optimal conditions for extracting compounds from Mentha rotundifolia leaves were determined to be 100 °C for 14.7 minutes using water as a solvent. nih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures (50-200°C) and pressures (500-3000 psi). mdpi.com These conditions maintain the solvent in a liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its penetration into the sample matrix. This results in faster and more efficient extractions. mdpi.comnih.gov

Key advantages of PLE include a significant reduction in extraction time and solvent volume compared to conventional methods. mdpi.comnih.gov The technique has been successfully applied to extract phenolic and flavonoid compounds from various plant sources. mdpi.comresearchgate.net Studies have shown that temperature is often the most influential parameter in PLE, and the technique can yield extracts with higher concentrations of total phenolics and flavonoids compared to traditional percolation. mdpi.comresearchgate.net Solvents of varying polarities, from hexane (B92381) to ethanol:water mixtures, can be used to selectively extract different classes of compounds. nih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. nih.gov The most commonly used supercritical fluid is carbon dioxide (CO2) due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and non-flammability. nih.govnih.gov

Supercritical CO2 is non-polar, which makes it ideal for extracting lipophilic compounds. nih.gov To extract more polar compounds like anthocyanins, a polar co-solvent, such as ethanol or methanol, is typically added to the supercritical CO2. nih.gov This modification increases the solvent's polarity, improving its affinity for compounds like Peonidin-3-O-rutinoside chloride. nih.gov The primary advantages of SFE are its ability to produce solvent-free extracts and protect heat-sensitive compounds, as the extraction can be performed at low temperatures. nih.gov The separation of the solvent from the extract is simple, achieved by depressurizing the system, which causes the CO2 to return to its gaseous state. nih.gov

Purification Strategies for Peonidin-3-O-rutinoside Chloride

Once a crude extract containing Peonidin-3-O-rutinoside chloride is obtained, a multi-step purification process is necessary to isolate the compound from a complex mixture of other phytochemicals. The strategies employed are typically chromatographic, leveraging differences in the physicochemical properties of the molecules to achieve separation.

A widely used initial step involves column chromatography with macroporous resins. researchgate.netusu.edunih.gov These synthetic polymers possess a high surface area and porous structure, allowing them to adsorb anthocyanins from the aqueous extract. tandfonline.com The selection of the appropriate resin is critical; for instance, studies have shown that nonpolar or weakly polar resins are effective for anthocyanin purification. nih.govlongdom.org After loading the crude extract onto the column, unwanted substances like sugars and organic acids are washed away. The adsorbed anthocyanins, including Peonidin-3-O-rutinoside chloride, are then eluted using a solvent, commonly an ethanol-water mixture, resulting in a significantly purified and concentrated anthocyanin fraction. usu.edulongdom.org The purity can be increased substantially with this method; for example, one study increased anthocyanin purity from 4.65% to 88.83% in a single run. tandfonline.com

For higher resolution and the separation of structurally similar anthocyanins, High-Speed Counter-Current Chromatography (HSCCC) is a valuable technique. acs.orgacs.orgnih.gov HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of target compounds. acs.orgacs.org This method relies on a biphasic solvent system; a common system for anthocyanin separation consists of tert-butyl methyl ether, n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid. acs.orgnih.govresearchgate.net HSCCC allows for high sample loads, making it suitable for preparative-scale purification, and can yield compounds with a purity of over 95%. acs.orgresearchgate.net

Preparative High-Performance Liquid Chromatography (prep-HPLC) is frequently employed as the final polishing step to achieve very high purity of Peonidin-3-O-rutinoside chloride. oup.comnih.govisca.innih.gov This technique uses high pressure to pass the solvent through a column packed with a solid adsorbent, providing excellent separation. oup.comisca.in While analytical HPLC is used for identification and quantification, prep-HPLC is designed for the isolation of larger quantities of a substance. nih.govisca.in By optimizing the mobile phase, column type (often a C18 column), and gradient, individual anthocyanins can be isolated with high purity, sufficient for structural elucidation and use as reference standards. oup.comisca.in

Table 1: Comparison of Purification Techniques for Peonidin-3-O-rutinoside Chloride

| Purification Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Macroporous Resin Chromatography | Adsorption on a solid polymer matrix. | High capacity, cost-effective, suitable for large-scale initial purification. tandfonline.com | Lower selectivity compared to HPLC or HSCCC. researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition without a solid support. | No irreversible sample adsorption, high sample loading capacity, good resolution. acs.orgacs.org | Can be time-consuming, requires careful selection of the biphasic solvent system. researchgate.net |

| Preparative High-Performance Liquid Chromatography (prep-HPLC) | High-pressure liquid chromatography on a solid stationary phase. | Very high resolution and purity, reproducible. oup.comisca.in | Expensive, limited sample loading capacity compared to other methods. tandfonline.comnih.gov |

Application of Deep Eutectic Solvents (DES) in Extraction

In recent years, Deep Eutectic Solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents for the extraction of natural products, including anthocyanins like Peonidin-3-O-rutinoside chloride. nih.govnih.govspringernature.com DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as organic acids, sugars, or polyols. nih.govnih.gov This combination forms a eutectic mixture with a melting point significantly lower than its individual components. nih.gov

The primary advantage of DESs lies in their tunable physicochemical properties, low volatility, biodegradability, and high potential to solubilize various bioactive compounds. nih.govnih.gov For anthocyanin extraction, DESs based on natural compounds, known as Natural Deep Eutectic Solvents (NADES), are particularly promising. nih.govmonash.edu Studies have shown that DESs, such as those composed of choline chloride and organic acids like citric acid or lactic acid, can be more efficient at extracting anthocyanins than traditional solvents like methanol or ethanol. nih.govmdpi.com For instance, a choline chloride-citric acid system yielded 1.26 times more anthocyanins from black bean peel compared to 75% ethanol. mdpi.com

The extraction process is often enhanced by methods like ultrasound-assisted extraction (UAE), which can improve efficiency and reduce extraction time. nih.govresearchgate.net The effectiveness of a particular DES depends on the specific anthocyanin and plant matrix. Factors such as the molar ratio of the HBA to HBD, water content, temperature, and solid-to-liquid ratio are optimized to maximize the extraction yield. nih.govresearchgate.net The development of DES-based extraction methods represents a significant advancement towards more environmentally friendly and efficient industrial processes for obtaining high-value compounds from natural sources. mdpi.com

Table 2: Examples of Deep Eutectic Solvents (DES) Used for Anthocyanin Extraction

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application Source Example |

|---|---|---|---|

| Choline chloride | Citric acid | 1:1 | Black bean peel mdpi.com |

| Choline chloride | Lactic acid | 1:2 | Cocoa bean shells nih.gov |

| Choline chloride | Fructose | Not specified | Chokeberry mdpi.com |

| Choline chloride | Sorbitol | 1:1 | Bilberry researchgate.net |

| Choline chloride | Glycerol | 1:2 | Borage flowers nih.govresearchgate.net |

Compound Names Mentioned in this Article:

Acetonitrile

Betaine

Choline chloride

Citric acid

Ethanol

Ethylene glycol

Fructose

Glycerol

Lactic acid

Methanol

Oxalic acid

Peonidin-3-O-rutinoside chloride

Sorbitol

tert-Butyl methyl ether

Trifluoroacetic acid

Advanced Analytical Characterization of Peonidin 3 O Rutinoside Chloride

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the structural features of complex molecules like peonidin-3-O-rutinoside chloride.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Anthocyanin Profiling

UV-Vis spectroscopy is a primary technique for the initial identification and quantification of anthocyanins. The UV-Vis spectrum of an anthocyanin typically displays two main absorption maxima. One peak is observed in the UV region, between 260 and 280 nm, which is characteristic of the benzoyl system of the A-ring. The second, more prominent peak, appears in the visible region, generally between 490 and 550 nm, and is responsible for the color of the anthocyanin, arising from the cinnamoyl system of the B-ring.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For glycosides like peonidin-3-O-rutinoside chloride, characteristic FT-IR bands would be expected for the hydroxyl (-OH) groups, C-H bonds of the aromatic rings and the sugar moieties, C-O-C ether linkages of the glycosidic bond and the pyranose rings, and the aromatic C=C bonds of the flavonoid backbone. researchgate.net For instance, a broad band around 3400 cm⁻¹ is typical for O-H stretching vibrations, while sharp peaks in the 2900 cm⁻¹ region correspond to C-H stretching. researchgate.net The region between 1000 and 1200 cm⁻¹ is often complex but contains valuable information about the C-O stretching vibrations of the sugar units. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

While experimentally determined NMR data for peonidin-3-O-rutinoside chloride are scarce, predicted ¹³C NMR data is available. np-mrd.orgnp-mrd.org Furthermore, analysis of the NMR spectra of closely related compounds, such as cyanidin-3-O-rutinoside, can provide valuable insights. For example, in the ¹H NMR spectrum of cyanidin-3-O-rutinoside, the anomeric protons of the glucose and rhamnose units give characteristic signals, and their coupling constants can be used to determine the stereochemistry of the glycosidic linkages. rsc.org Similarly, the aromatic protons of the A and B rings provide information about the substitution pattern of the anthocyanidin core. rsc.org

In ¹³C NMR, the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The signals for the sugar carbons can be distinguished from those of the aglycone. The chemical shift of the anomeric carbons (C-1" of glucose and C-1'" of rhamnose) are particularly informative for confirming the nature of the sugars and their linkage. O-glycosylation at the C-3 position of the peonidin (B1209262) moiety would cause a characteristic downfield shift of the C-2 signal and an upfield shift of the C-3 and C-4 signals compared to the aglycone.

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques are essential for the separation of peonidin-3-O-rutinoside chloride from complex mixtures, while mass spectrometry provides crucial information for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anthocyanins. nih.gov The separation is typically achieved on a reversed-phase C18 column. A gradient elution is commonly employed, using a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid or acetic acid) and an organic modifier, usually methanol (B129727) or acetonitrile. The acidic mobile phase is necessary to maintain the anthocyanins in their stable flavylium (B80283) cation form.

Detection is most often performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of the anthocyanins in the visible region (around 520 nm). extrasynthese.com The retention time of peonidin-3-O-rutinoside chloride under specific HPLC conditions can be used for its identification by comparison with a reference standard. cymitquimica.comcarlroth.comagriculturejournals.cz The purity of peonidin-3-O-rutinoside chloride standards is often determined by HPLC, with purities of ≥95% being common. cymitquimica.comcarlroth.com

Below is a table summarizing typical HPLC conditions used for the analysis of peonidin-3-O-rutinoside chloride and related anthocyanins.

| Parameter | Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1-1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Detection | DAD or UV-Vis at ~520 nm |

| Reference | nih.govacademicjournals.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and sensitive quantification of anthocyanins. nih.gov Electrospray ionization (ESI) is the most common ionization technique used for anthocyanin analysis, typically in the positive ion mode, as it readily protonates the flavylium cation.

In an LC-MS/MS experiment, the parent ion (or precursor ion) corresponding to the molecular mass of peonidin-3-O-rutinoside ([M]⁺) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (or product ions) in the second mass analyzer.

For peonidin-3-O-rutinoside, the molecular ion ([M]⁺) has a mass-to-charge ratio (m/z) of 611. The fragmentation pattern is characterized by the loss of the rutinoside moiety (glucose and rhamnose, with a combined mass of 308 Da), resulting in a major fragment ion at m/z 301, which corresponds to the peonidin aglycone. This specific fragmentation is a key diagnostic feature for the identification of peonidin-3-O-rutinoside. The loss of the rhamnose unit (146 Da) can also be observed, leading to a fragment corresponding to peonidin-3-O-glucoside.

The high selectivity and sensitivity of LC-MS/MS make it the method of choice for the quantification of peonidin-3-O-rutinoside chloride in complex matrices, such as plant extracts and biological samples.

The following table summarizes the mass spectrometric data for peonidin-3-O-rutinoside.

| Ion | m/z |

| [M]⁺ (Peonidin-3-O-rutinoside) | 611 |

| [M - Rutinoside]⁺ (Peonidin aglycone) | 301 |

| Reference |

Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS) for High-Throughput Analysis

Probe Electrospray Ionization (PESI) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the high-throughput analysis of secondary metabolites in plants, including anthocyanins like Peonidin-3-O-rutinoside chloride. A key advantage of PESI/MS/MS is that it requires no extensive sample pretreatment or chromatographic separation, making it suitable for rapid screening. nih.govoup.com This method allows for the direct and swift analysis of various components in agricultural crops. mpg.de

In studies of horticultural crops, PESI/MS/MS has been successfully employed to detect a wide array of anthocyanins. For instance, one study reported the detection of eighty-one different anthocyanins in approximately 3 minutes using the selected reaction-monitoring mode. nih.govoup.com The technique is sensitive enough to distinguish between the fragments of anthocyanins and other flavonoids, such as flavonols, which can sometimes have the same mass-to-charge ratio (m/z). oup.comagriculturejournals.cz

The direct probe sampling method, where a probe is applied directly to the sample, enables the qualitative analysis of anthocyanins in specific micro-areas of a plant, such as the achenes and receptacles of a strawberry. oup.com This high-throughput screening capability makes PESI/MS/MS a valuable tool for characterizing the anthocyanin profile and comparing the content among different cultivars. oup.com For such analyses, analytical standards, including Peonidin-3-O-rutinoside chloride, are utilized to confirm the identity of the compounds detected. oup.com

Quantitative Methodologies for Peonidin-3-O-rutinoside Chloride Determination

Accurate quantification of Peonidin-3-O-rutinoside chloride in various matrices is crucial for understanding its distribution and potential applications. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and validated method for this purpose. These methods offer high sensitivity and selectivity, allowing for the precise determination of anthocyanin concentrations even in complex biological samples. agriculturejournals.cz

A study focusing on the quantification of anthocyanidins in potato tubers developed and validated a fast UHPLC-ESI-MS/MS method. This method is capable of measuring six common anthocyanidins, including peonidin, after hydrolysis of the glycosides. agriculturejournals.cz The validation of such methods typically includes assessing parameters like recovery, repeatability, and uncertainty to ensure the reliability of the results. agriculturejournals.cz For instance, in one validated method for pelargonidin (B1210327) and malvidin (B83408), the recovery was found to be between 98–100%, with intra-day repeatability ranging from 6.7–17.9%. agriculturejournals.cz

In a specific analysis of Cymbopogon giganteus extracts, a compound with a molecular ion at m/z 609.16 was identified. academicjournals.org The fragmentation of this ion produced a fragment at m/z 301.17, which is characteristic of the peonidin aglycone, confirming the compound as a peonidin derivative. academicjournals.org This m/z value of 609 corresponds to that of Peonidin-3-O-rutinoside. mpg.denih.gov Another study focusing on single-cell mass spectrometry for analyzing natural product biosynthesis also quantified Peonidin-3-O-rutinoside using its characteristic m/z of 609.18. mpg.de

Below is a table summarizing the mass spectrometry parameters for the identification of Peonidin-3-O-rutinoside.

| Compound | Molecular Ion (m/z) | Aglycone Fragment (m/z) | Reference |

| Peonidin-3-O-rutinoside | 609.16 | 301.17 | academicjournals.org |

| Peonidin-3-O-rutinoside | 609.18 | - | mpg.de |

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the structural and electronic properties of molecules like Peonidin-3-O-rutinoside chloride, complementing experimental data. These methods can predict molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of anthocyanins, DFT has been applied to study their stability, antioxidant activity, and color properties. researchgate.net For instance, DFT calculations can be used to model the degradation of anthocyanins in aqueous systems and to screen for stabilizing compounds. researchgate.net

DFT methods, such as the hybrid functional B3LYP, are employed to optimize the ground-state geometries of anthocyanins and to calculate their quantum chemical properties. These calculations help in understanding the reactivity and molecular interactions of these pigments.

Molecular force field analysis is a computational method that uses classical mechanics to model the potential energy surface of a molecule. It is particularly useful for studying the conformational landscape of large and flexible molecules like Peonidin-3-O-rutinoside chloride. By identifying low-energy conformers, it is possible to understand how the molecule might interact with its environment, such as binding to a protein.

The TRIPOS force field, for example, has been used for the conformational analysis of peptides, demonstrating its utility in exploring the different shapes a molecule can adopt. For a glycosylated anthocyanin, this type of analysis can reveal the preferred orientations of the sugar moiety relative to the aglycone, which can influence its properties and biological activity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For anthocyanins, HOMO-LUMO analysis can provide insights into their antioxidant mechanisms and their interactions with other molecules. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For Peonidin-3-O-rutinoside chloride, an MEP map would highlight the electron-rich oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the electron-deficient regions of the flavylium cation. This information is valuable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the molecule's behavior in biological systems.

Non-linear Optical (NLO) Characteristics Research

The investigation into the non-linear optical (NLO) properties of natural organic compounds has identified anthocyanins, such as Peonidin-3-O-rutinoside chloride, as materials of significant interest for applications in photonics and optoelectronics. Research has focused on characterizing their third-order NLO response, which is crucial for developing devices like optical limiters and all-optical switches. Studies utilize techniques such as the Z-scan method to determine key NLO parameters.

Research on anthocyanins extracted from natural sources like blueberries and red cabbage provides insight into the NLO characteristics applicable to related compounds like Peonidin-3-O-rutinoside chloride. For instance, anthocyanin extracted from blueberry, when analyzed with a 635 nm continuous wave (CW) diode laser, demonstrates a negative nonlinear refractive index (n₂) and a negative nonlinear absorption coefficient (β). researchgate.net This indicates self-defocusing and saturable absorption phenomena. The measured values for the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) were -2.07 × 10⁻⁷ cm²/W and -2.19 × 10⁻³ cm/W, respectively. researchgate.net Furthermore, these anthocyanins exhibit a low optical limiting threshold of 3.21 × 10² W/cm², highlighting their potential for protecting optical sensors and human eyes from intense laser radiation. researchgate.net

In contrast, studies on anthocyanin dye extracted from red cabbage using a 532 nm CW laser revealed that its NLO properties are highly dependent on the pH of the solution. rdd.edu.iquobaghdad.edu.iqresearchgate.net Z-scan measurements indicated that with increasing pH, the samples exhibited a two-photon absorption process. rdd.edu.iquobaghdad.edu.iq The closed-aperture Z-scan results showed a positive nonlinearity, signifying a self-focusing effect. rdd.edu.iqresearchgate.net It was also observed that the third-order nonlinear susceptibility decreased as the pH value increased, demonstrating the tunability of the material's NLO response. rdd.edu.iquobaghdad.edu.iq

Theoretical studies using Density Functional Theory (DFT) on the related compound, Cyanidin-3-rutinoside (B1257026) chloride, provide further understanding of the molecular basis for these NLO properties. researchgate.net These computational analyses have determined the dipole moment and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to a molecule's NLO response. researchgate.net For Cyanidin-3-rutinoside chloride, the HOMO and LUMO energies were calculated to be -6.45 eV and -3.64 eV, respectively, resulting in an energy gap of 2.81 eV. researchgate.net

The collective findings from these experimental and theoretical investigations underscore the significant NLO characteristics of the anthocyanin family. The ability to exhibit both self-defocusing and self-focusing behaviors, coupled with tunable absorption properties, positions compounds like Peonidin-3-O-rutinoside chloride as promising candidates for advanced photonic applications. rdd.edu.iqnih.gov

Interactive Data Table: NLO Properties of Related Anthocyanins

| Compound/Source | Wavelength (nm) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Notes |

| Anthocyanin (Blueberry) researchgate.net | 635 | -2.07 x 10⁻⁷ | -2.19 x 10⁻³ | - | Exhibits self-defocusing and saturable absorption. |

| Anthocyanin (Red Cabbage) rdd.edu.iquobaghdad.edu.iq | 532 | Positive | - | Decreases with pH | Exhibits self-focusing; properties are pH-dependent. |

| Cyanidin-3-rutinoside chloride researchgate.net | N/A | N/A | N/A | N/A | Theoretical DFT study; HOMO-LUMO gap of 2.81 eV. |

Biosynthesis and Metabolic Pathways of Peonidin 3 O Rutinoside Chloride in Plants

Overview of Anthocyanin Biosynthetic Pathway Regulation

The production of anthocyanins is a multi-step process that begins with the general phenylpropanoid pathway. mdpi.com This initial pathway converts the amino acid phenylalanine into p-coumaroyl-CoA, a precursor for numerous phenolic compounds. mdpi.com The subsequent steps are catalyzed by a series of enzymes encoded by structural genes, which are often categorized into early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). nih.govnih.gov

Regulation of this pathway is tightly controlled at the transcriptional level, ensuring that pigment production occurs in the correct tissues and at the appropriate developmental stages. nih.gov This regulation is primarily managed by a complex of transcription factors. nih.govnih.gov Furthermore, environmental cues such as light, temperature, and nutrient availability can significantly influence the rate of anthocyanin biosynthesis, adding another layer of regulatory complexity. nih.gov The stability and final color of the anthocyanin pigments, once synthesized, are also affected by factors like vacuolar pH and the presence of co-pigments. nih.gov

Integrative Omics Approaches

To unravel the complex regulatory networks controlling the biosynthesis of Peonidin-3-O-rutinoside chloride, researchers are increasingly turning to integrative "omics" technologies. These approaches provide a holistic view of the molecular processes, from gene expression to metabolite accumulation.

The integration of metabolomics (the study of all metabolites in a biological sample) and transcriptomics (the study of all gene transcripts) is a powerful tool for identifying the genes and metabolites involved in a specific pathway. By comparing the metabolic profiles with gene expression data from different tissues, developmental stages, or experimental conditions, strong correlations can be established.

For example, studies in various plants have shown that high levels of peonidin (B1209262) derivatives in tissues are directly correlated with the high expression of specific F3'H, DFR, ANS, OMT, and UGT genes. semanticscholar.orgresearchgate.net These combined analyses have been instrumental in identifying key candidate genes responsible for the accumulation of specific anthocyanins, including peonidin glycosides, in the flowers and fruits of many species. semanticscholar.orgfrontiersin.org

Table 2: Examples of Integrated Omics Studies Identifying Peonidin Derivatives

| Plant Species | Tissue | Key Findings |

|---|---|---|

| Catharanthus roseus | Petals | Metabolome analysis identified peonidin 3-O-glucoside as a major contributor to red petal color, with transcriptome data linking its accumulation to the expression of CHS, F3'H, and DFR genes. semanticscholar.org |

| Vitis vinifera (Grape) | Berry Flesh | A combined metabolome and transcriptome analysis revealed that peonidin derivatives were major anthocyanins in the flesh, and their biosynthesis was independent of the skin, with specific ANS and MYB genes highly expressed in the flesh. nih.gov |

| Paeonia suffruticosa (Tree Peony) | Petals | Analysis identified peonidin 3-O-glucoside and peonidin 3,5-di-O-glucoside as key pigments in petal blotches, with their synthesis linked to the expression of DFR and ANS activated by specific MYB-bHLH complexes. researchgate.net |

Metabolic flux analysis (MFA) is a quantitative method used to determine the rate of metabolic reactions in a biological system. nih.gov By using isotopically labeled precursors (like ¹³C-labeled phenylalanine), researchers can trace the flow of atoms through the biosynthetic pathway and calculate the in vivo rates of each enzymatic step. nih.gov This provides a dynamic view of the pathway, revealing potential bottlenecks, branch-point regulations, and the efficiency of carbon channeling towards the final product. nih.gov

While specific MFA studies exclusively targeting the Peonidin-3-O-rutinoside chloride pathway are not widely documented, the principles of MFA are directly applicable. Such an investigation could quantify how carbon is partitioned between the synthesis of peonidin-based anthocyanins versus other flavonoid branches, such as flavonols or proanthocyanidins. nih.gov This approach, combined with in vitro enzyme activity assays, can validate the functions of enzymes identified through transcriptomics and provide a comprehensive understanding of the pathway's regulation and efficiency in producing this specific chemical compound.

Environmental and Developmental Influences on Biosynthesis

The biosynthesis and subsequent accumulation of peonidin-3-O-rutinoside chloride, like other anthocyanins, are not constant processes. They are dynamically influenced by a range of external environmental cues and internal developmental programs within the plant.

Light-Dependent Regulation of Anthocyanin Accumulation

Light is one of the most critical environmental factors regulating the biosynthesis of flavonoids, including anthocyanins. nih.govkspbtjpb.orgresearchgate.net The accumulation of these pigments is a key aspect of photomorphogenesis, the process of light-regulated growth and development in plants. nih.gov Plant photoreceptors perceive different qualities and intensities of light, which initiates a signal transduction cascade that ultimately leads to the activation of transcription factors. researchgate.netnih.gov

During light-dependent anthocyanin biosynthesis, photoreceptors sense specific wavelengths of light and are activated, leading to the rearrangement of the HY5-COP1-SPA protein complex. researchgate.netnih.gov This prevents the degradation of the HY5 transcription factor, which can then positively regulate the expression of anthocyanin biosynthetic genes, resulting in pigment accumulation. researchgate.netnih.gov Consequently, light exposure generally enhances the production of anthocyanins as a protective measure, for instance, to absorb excess UV light. nih.gov Studies on grape berries have demonstrated this effect, where shading reduces the total amount of anthocyanins in the skins. kspbtjpb.org This regulatory mechanism ensures that pigment production is timed for when it is most needed, such as during fruit ripening or in response to high light stress.

Developmental Stage-Specific Accumulation Patterns

The concentration of anthocyanins, including peonidin-3-O-rutinoside chloride, varies significantly throughout the different developmental stages of a plant's life, from bud to flower and fruit. nih.gov The accumulation patterns are highly specific to the tissue and developmental phase. For example, in the petals of the orange-flowered gentian (Gentiana lutea L. var. aurantiaca), the types and quantities of pelargonidin (B1210327) derivatives change dramatically as the flower develops from a budlet to a fully open flower. nih.gov Similarly, in Phoebe bournei, new leaves start red due to high anthocyanin content, which then significantly decreases as the leaves mature and turn green. mdpi.com

In the flowers of Primulina swinglei, the total anthocyanin content increases slowly before blooming and then declines after the flower opens, possibly due to degradation or dilution. researchgate.net This research also highlighted that the proportion of different anthocyanins changes during development, with red-pigmented compounds decreasing while bluish-violet pigments increase as the flower matures. researchgate.net In the autumn leaves of the Chinese tallow tree (Triadica sebifera), peonidin-3-O-glucoside was identified as one of the predominant anthocyanins in the hemi-purple and fully purple stages of the color transition. researchgate.net

Table 1: Developmental Stage-Specific Accumulation of Anthocyanins in Various Plants

| Plant Species | Tissue | Developmental Stage | Key Anthocyanin(s) & Accumulation Trend | Source |

| Gentiana lutea var. aurantiaca | Petals | S1 (Budlet) -> S3 (Mature Bud) -> S5 (Anthesis) | Pelargonidin 3-O-rutinoside and other derivatives increase significantly, with the highest content at the fully open flower stage (S5). | nih.gov |

| Phoebe bournei | Leaves | S1 (New Red Leaf) -> S2 -> S3 (Mature Green Leaf) | Cyanidin-3-O-glucoside is at its highest level in the S1 stage, contributing to the red color, and then decreases as the leaf matures. | mdpi.com |

| Primulina swinglei | Flower | Pre-blooming -> Blooming -> Post-blooming | Total anthocyanin content increases before blooming, stabilizes, and then decreases after blooming. The proportion of red pigments (cyanidin, peonidin) decreases while bluish pigments (delphinidin, petunidin) increase. | researchgate.net |

| Triadica sebifera | Leaves | Autumn Color Transition (Green -> Hemi-purple -> Purple) | Peonidin-3-O-glucoside and Cyanidin-3-xyloside are the predominant anthocyanins in the hemi-purple and purple leaf stages. | researchgate.net |

Co-occurrence and Interaction with Other Plant Pigments

Peonidin-3-O-rutinoside chloride is seldom the sole pigment present in plant tissues. The final perceived color of a flower, fruit, or leaf is typically the result of a complex mixture of different pigments. researchgate.net Anthocyanins often co-exist with other classes of pigments, such as chlorophylls and carotenoids, and the interplay between them dictates the final coloration. researchgate.net For example, the autumnal transition of leaf color from green to purple is governed by the degradation of chlorophyll, which unmasks the already present carotenoids (yellows/oranges) and the newly synthesized anthocyanins (reds/purples). researchgate.net

Within the anthocyanin family itself, a variety of related molecules are often found together. In the berries of Blue Honeysuckle (Lonicera caerulea), peonidin 3-O-rutinoside was found alongside delphinidin (B77816) 3-O-rutinoside and cyanidin (B77932) 3-O-rutinoside. mdpi.com Similarly, the flowers of Primulina swinglei contain a blend of cyanidin, peonidin, delphinidin, petunidin, and malvidin (B83408) derivatives. researchgate.net The specific ratio of these anthocyanins is crucial; in this flower, a higher proportion of delphinidin, petunidin, and malvidin contributes to the purple color of the petals, while higher relative amounts of cyanidin and peonidin are responsible for the red color of the cylinder. researchgate.net

The color and stability of anthocyanins can also be influenced by a phenomenon known as copigmentation. semanticscholar.org This occurs when anthocyanins form molecular associations with other, often colorless, organic molecules such as other flavonoids, phenolic acids, or metal ions. semanticscholar.org These interactions can protect the anthocyanin molecule from degradation and can intensify or shift its color, often towards a more bluish hue. semanticscholar.org

Biological Activities and Mechanisms of Action of Peonidin 3 O Rutinoside Chloride

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant capacity of anthocyanins is a cornerstone of their biological activity. This property is rooted in their chemical structure, which allows them to act as effective electron or hydrogen donors.

Peonidin-3-O-rutinoside chloride exhibits potent antioxidant capabilities through its function as a free radical scavenger. researchgate.net The fundamental mechanism involves the donation of a hydrogen atom from one of the hydroxyl (-OH) groups on its phenolic rings to a free radical, thereby neutralizing the reactive molecule and terminating the oxidative chain reaction. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across its aromatic structure, which prevents it from propagating further radical reactions. researchgate.net

The antioxidant activity of anthocyanins is influenced by their structure, including the number and position of hydroxyl and methoxy (B1213986) groups. mdpi.com While the aglycone (the non-sugar part), peonidin (B1209262), has a slightly lower superoxide (B77818) radical scavenging activity compared to anthocyanidins with more hydroxyl groups like delphinidin (B77816) or cyanidin (B77932), it is still an effective antioxidant. mdpi.com The presence of the rutinoside sugar moiety attached at the C3 position modifies this activity, although the precise quantitative effect of this glycosylation on peonidin's scavenging potential requires more specific investigation. mdpi.com General mechanisms for flavonoids also include the ability to chelate metal ions like iron, which can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov

By neutralizing free radicals, Peonidin-3-O-rutinoside chloride helps reduce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. researchgate.net This reduction in oxidative damage is a key area of interest in research concerning cardiovascular diseases and neurodegenerative disorders, where oxidative stress is a known contributing factor. researchgate.netmdpi.com The compound's ability to interfere with reactive oxygen species helps maintain cellular integrity and prevent damage to critical biomolecules such as DNA, lipids, and proteins.

Anti-inflammatory Effects and Cellular Pathway Modulation

Beyond its antioxidant role, Peonidin-3-O-rutinoside chloride is recognized for its potential to modulate inflammatory processes. researchgate.net Chronic inflammation is a key factor in many diseases, and phytochemicals that can safely mitigate inflammatory responses are of significant scientific interest. nih.gov

The mode of action for Peonidin-3-O-rutinoside chloride includes its ability to influence gene expression and the activities of enzymes involved in the inflammatory cascade. researchgate.net While direct studies on Peonidin-3-O-rutinoside chloride are limited, research on closely related anthocyanins provides insight into the likely mechanisms. For instance, other peonidin glycosides and anthocyanins have been shown to suppress the expression of pro-inflammatory mediators. nih.gov This is often achieved by modulating key transcription factors, such as Nuclear Factor-kappa B (NF-κB), which is a central regulator of genes controlling immune and inflammatory responses. nih.gov By inhibiting the activation of such pathways, anthocyanins can decrease the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), thus reducing the inflammatory state. nih.gov

Investigating Potential Biological Modulatory Roles (in vitro and in vivo studies)

The therapeutic potential of Peonidin-3-O-rutinoside chloride is further explored through its ability to interact with and modulate complex cellular signaling networks that are fundamental to cell health and disease.

Peonidin-3-O-rutinoside chloride can modulate various cell signaling pathways. researchgate.net The interaction of anthocyanins with cellular signaling is a critical aspect of their biological effects. Studies on closely related compounds have demonstrated significant activity in this area. For example, Peonidin-3-O-glucoside has been shown to inhibit the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation and survival, in cancer models. capes.gov.br Similarly, Cyanidin-3-rutinoside (B1257026), which shares the same rutinoside sugar, has been found to induce apoptosis in certain cancer cells through the ROS-dependent activation of the p38 MAPK and JNK signaling pathways. researchgate.net These findings suggest that Peonidin-3-O-rutinoside chloride may exert its biological effects by targeting similar key signaling cascades, although further research is needed to confirm its specific molecular targets and actions.

Impact on Cellular Proliferation and Apoptosis

Peonidin-3-O-rutinoside chloride, as a member of the anthocyanin class of flavonoids, is implicated in the regulation of cellular growth and programmed cell death, known as apoptosis. Research into the specific effects of peonidin-3-O-rutinoside is part of a broader investigation into the anticancer potential of dietary anthocyanins. While direct studies on the rutinoside form are part of an evolving field, significant findings on its core molecule, peonidin, and its closely related glucoside variant, provide a foundational understanding of its potential mechanisms.

Peonidin itself is recognized as an apoptosis inducer and an antineoplastic agent, suggesting it can trigger programmed cell death and prevent the growth of tumors. ebi.ac.uk The anticancer activities of related compounds, such as peonidin-3-O-glucoside, have been demonstrated in various cancer cell lines. For instance, peonidin-3-O-glucoside has been shown to inhibit the growth of tumor cells and induce apoptosis. nih.govbiopurify.cn In human breast cancer cells (HS578T), treatment with peonidin-3-O-glucoside led to a significant inhibition of cell growth by causing an arrest in the G2/M phase of the cell cycle. nih.govbiopurify.cn This cell cycle arrest was associated with the downregulation of key regulatory proteins, including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. nih.govbiopurify.cn Furthermore, the compound was observed to induce apoptosis, as evidenced by the activation of caspase-3 and chromatin condensation. nih.govbiopurify.cn

Similarly, other anthocyanins sharing the rutinoside sugar moiety, like delphinidin-3-O-rutinoside, have demonstrated pro-apoptotic effects. In studies on human leukemia Jurkat cells, delphinidin-3-O-rutinoside was one of the active anthocyanins from blackcurrant that induced apoptosis. researchgate.net This suggests that the presence of the rutinoside group does not negate the pro-apoptotic potential of the anthocyanidin core.

The table below summarizes the observed effects of peonidin-3-O-glucoside on proteins involved in the cell cycle.

| Cell Line | Treatment Compound | Affected Protein | Observed Effect |

| HS578T | Peonidin-3-O-glucoside | CDK-1 | Downregulation |

| HS578T | Peonidin-3-O-glucoside | CDK-2 | Downregulation |

| HS578T | Peonidin-3-O-glucoside | Cyclin B1 | Downregulation |

| HS578T | Peonidin-3-O-glucoside | Cyclin E | Downregulation |

Effects on Specific Enzymes (e.g., alpha-amylase)

Peonidin-3-O-rutinoside chloride is of interest for its potential to modulate the activity of key digestive enzymes, such as α-amylase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down large polysaccharides like starch into smaller sugars. The inhibition of α-amylase can slow down carbohydrate digestion and absorption, which is a therapeutic strategy for managing post-prandial hyperglycemia. researchgate.netnih.gov

Flavonoids, as a class, are widely recognized for their enzyme inhibitory properties. researchgate.net The structural features of flavonoids, such as the presence of hydroxyl groups and the C2=C3 double bond, are known to influence their inhibitory activity against α-amylase. nih.govchemrxiv.org Research on a variety of flavonoids has shown that they can interact with the enzyme through hydrophobic and hydrogen bonds, leading to non-competitive inhibition and a reduction in the enzyme's catalytic efficiency. researchgate.net

While direct kinetic studies on peonidin-3-O-rutinoside chloride are not extensively detailed in the available literature, research on related anthocyanins provides insight. For example, cyanidin-3-rutinoside has been investigated for its α-amylase inhibitory activity. nih.gov It has been observed that the type of sugar moiety attached to the anthocyanidin core can influence the inhibitory effect. nih.gov The general consensus from broader studies is that many anthocyanins exhibit some level of α-amylase inhibition. researchgate.netnih.gov

The search for natural and effective α-amylase inhibitors from plant sources is an active area of research, with many flavonoids being identified as promising candidates. chemrxiv.orgresearchgate.net The potential of peonidin-3-O-rutinoside chloride in this context is based on its classification as a flavonoid anthocyanin, a group of compounds known to possess such inhibitory activities.

Interactions with Hepatic Transporters (e.g., OATP1B1, OATP1B3)

The hepatic uptake of a wide array of endogenous compounds and xenobiotics is mediated by transport proteins located on the sinusoidal membrane of hepatocytes. Among the most important of these are the organic anion-transporting polypeptides OATP1B1 and OATP1B3. mdpi.comnih.gov These transporters are critical for the hepatic clearance of many drugs, including statins, and their inhibition can lead to significant drug-drug interactions (DDIs). mdpi.comnih.govnih.gov

OATP1B1 and OATP1B3 are highly expressed in the liver and are responsible for transporting a diverse range of substrates. mdpi.com Given their crucial role, regulatory agencies recommend evaluating the potential for new drug candidates to interact with these transporters. nih.govnih.gov Inhibition of OATP1B1 and OATP1B3 can lead to increased plasma concentrations of substrate drugs, potentially causing adverse effects. nih.govsci-hub.se

While specific studies detailing the interaction of peonidin-3-O-rutinoside chloride with OATP1B1 and OATP1B3 are not prominent in the reviewed literature, the interaction of flavonoids, in general, with these transporters is an area of active investigation. Some flavonoids have been identified as inhibitors of OATP1B1. sci-hub.se For instance, co-administration of certain flavonoids has been shown to alter the pharmacokinetics of OATP1B1 substrates. sci-hub.se The potential for such interactions is a critical consideration in the development of flavonoid-based therapeutic agents. The table below lists some known inhibitors of OATP1B1 and OATP1B3.

| Transporter | Known Inhibitors |

| OATP1B1 | Rifampin, Cyclosporine, Gemfibrozil |

| OATP1B3 | Cyclosporine, Ritonavir |

Research on Neurodegenerative Disease Models

Flavonoids, including anthocyanins like peonidin-3-O-rutinoside chloride, are being investigated for their potential neuroprotective effects. researchgate.netbenthamscience.com Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are often associated with oxidative stress, neuroinflammation, and the aggregation of proteins. mdpi.comresearchgate.net The ability of flavonoids to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system makes them promising candidates for neuroprotection. nih.gov

The neuroprotective mechanisms of flavonoids are multifaceted. They can act as scavengers of reactive oxygen species (ROS), modulate signaling pathways involved in inflammation, and influence the activity of enzymes that play a role in neurodegeneration. mdpi.comnih.gov For example, some flavonoids have been shown to protect neuronal cells from damage induced by neurotoxins and to reduce the production of pro-inflammatory mediators. mdpi.com

While research specifically investigating peonidin-3-O-rutinoside chloride in neurodegenerative disease models is still emerging, the general properties of flavonoids and anthocyanins suggest a potential role. researchgate.netbenthamscience.comnih.gov Studies on other flavonoids have demonstrated positive outcomes in various in vitro and in vivo models of neurodegeneration. mdpi.com These findings provide a strong rationale for further investigation into the specific effects of peonidin-3-O-rutinoside chloride on neuronal health and its potential application in the context of neurodegenerative disorders.

Ecological and Plant Physiological Significance of Peonidin 3 O Rutinoside Chloride

Role in Plant Pigmentation and Organ Coloration

Peonidin-3-O-rutinoside chloride is a key water-soluble pigment that contributes to the vibrant colors observed in various plant organs, including flowers, fruits, and leaves. magtech.org.cn Anthocyanins, such as peonidin-3-O-rutinoside, are responsible for a wide spectrum of colors, primarily in the red to purple range. The specific color imparted by peonidin-3-O-rutinoside chloride depends on factors like vacuolar pH and co-pigmentation with other flavonoids.

The presence of this compound is crucial for attracting pollinators to flowers and seed dispersers to fruits, thereby playing a vital role in plant reproduction and propagation. For instance, it is one of the major anthocyanins responsible for the red coloration in the floral tissues of Cymbidium orchids, alongside cyanidin-3-O-rutinoside. researchgate.net The accumulation of these pigments in specific floral organs, like the lip of the orchid, creates patterns that guide pollinators. researchgate.net Similarly, it is found in the fruits of various species, such as sour cherries (Prunus cerasus) and raspberries (Rubus idaeus), contributing to their characteristic red hues. nih.gov In some plants, like Phoebe bournei, which is noted for its ornamental value due to changing leaf colors, peonidin-based anthocyanins are present, although cyanidin-3-O-glucoside may be the dominant pigment in the reddest stages. nih.gov

Table 1: Occurrence of Peonidin-3-O-rutinoside and Associated Organ Coloration

| Plant Species | Organ | Observed Color | Reference |

|---|---|---|---|

| Cymbidium orchids | Flowers (Petals, Lip) | Red | researchgate.net |

| Prunus cerasus (Sour Cherry) | Fruit | Red | nih.gov |

| Rubus idaeus (Raspberry) | Fruit | Red | nih.gov |

| Transgenic Potato (Solanum tuberosum) | Tubers | Red/Purple | mdpi.comresearchgate.net |

Response to Biotic and Abiotic Stress Factors

Plants synthesize and accumulate anthocyanins, including peonidin-3-O-rutinoside chloride, in response to a wide array of environmental stressors. mdpi.com This accumulation is a key component of the plant's stress tolerance mechanisms. magtech.org.cnencyclopedia.pub

Abiotic Stress: Exposure to abiotic stressors such as drought, low temperatures, high salinity, and intense light triggers an increase in anthocyanin production. magtech.org.cnmdpi.com These molecules help protect the plant from oxidative damage by scavenging reactive oxygen species (ROS), which are produced in excess under stress conditions. mdpi.comencyclopedia.pubsci-hub.se The accumulation of anthocyanins in leaf vacuoles can shield the photosynthetic apparatus from photoinhibition caused by high light levels. nih.gov While much of the research focuses on the general class of anthocyanins, it is understood that peonidin-3-O-rutinoside, as a member of this class, contributes to these protective functions. For example, studies have shown that drought stress can enhance the up-regulation of anthocyanin biosynthesis in general. magtech.org.cn The induction of these pigments is a common adaptive response to enhance plant sustainability in challenging environments. mdpi.comsci-hub.se

Biotic Stress: Biotic factors, which include attacks by pathogens like bacteria and fungi, also induce the synthesis of anthocyanins. magtech.org.cn There is evidence that peonidin-3-O-rutinoside is directly involved in the response to certain pathogens. For example, transgenic potato tubers that accumulate high levels of peonidin-3-O-rutinoside showed enhanced resistance to the bacterial pathogen Erwinia carotovora (now known as Pectobacterium carotovorum). mdpi.comresearchgate.net This suggests a specific role for this compound in mediating defense responses against microbial invaders. The plant hormone signaling pathways, involving abscisic acid (ABA) and jasmonic acid (JA), are often interconnected in orchestrating these responses to both biotic and abiotic threats. nih.gov

Table 2: Stress Factors and the Role of Anthocyanins (including Peonidin-3-O-rutinoside)

| Stress Factor | Type | Plant Response | Protective Mechanism | Reference |

|---|---|---|---|---|

| Drought | Abiotic | Increased anthocyanin synthesis | Osmoregulation, ROS scavenging | magtech.org.cnmdpi.com |

| Low Temperature | Abiotic | Anthocyanin accumulation | Protection of photosynthetic machinery, ROS scavenging | magtech.org.cnencyclopedia.pub |

| Salinity | Abiotic | Increased anthocyanin content | Reduction of ionic and osmotic damage, ROS scavenging | magtech.org.cnmdpi.com |

| Pathogen Attack (Pectobacterium carotovorum) | Biotic | Accumulation of Peonidin-3-O-rutinoside | Enhanced resistance, potential antimicrobial activity | mdpi.comresearchgate.net |

Contribution to Plant Defense Mechanisms

The role of peonidin-3-O-rutinoside chloride extends to direct and indirect plant defense. nih.gov As secondary metabolites, flavonoids and phenylpropanoids are frequently involved in protecting plants from a variety of threats, including herbivores and microbial pathogens. mdpi.cominteresjournals.org

These defense compounds can be produced constitutively or induced in response to damage. nih.gov The mechanisms of defense are varied; they can act as direct toxins or deterrents to herbivores and pathogens or function as signaling molecules to activate other defense responses. mdpi.comnih.govinteresjournals.org Phenolic compounds can make plant tissues unpalatable or toxic, discouraging feeding. interesjournals.org

Q & A

Basic Research Questions

Q. How is Peonidine-3-O-rutinoside chloride identified and characterized in research settings?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection for purity analysis (>95% as per HPLC standards) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming the rutinoside moiety and chloride counterion .

- Key Considerations : Cross-validate results with reference standards (e.g., CAS 27539-32-8) to ensure accuracy .

Q. What are the recommended storage conditions to maintain the stability of Peonidine-3-O-rutinoside chloride?

- Methodology : Store at -20°C in airtight, light-protected containers to prevent degradation . Avoid exposure to moisture, as hygroscopic properties may alter solubility and reactivity.

- Validation : Monitor stability via periodic HPLC analysis to detect decomposition products .

Q. What validated methods exist for quantifying Peonidine-3-O-rutinoside chloride in biological matrices?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in complex samples (e.g., plasma, tissue homogenates) . Calibrate using internal standards (e.g., isotopically labeled analogs) to correct for matrix effects.

- Optimization : Validate extraction efficiency using solid-phase extraction (SPE) with C18 cartridges .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioavailability of Peonidine-3-O-rutinoside chloride across in vitro and in vivo models?

- Experimental Design :

- In vitro : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apical-to-basolateral transport and assess efflux mechanisms (e.g., P-glycoprotein inhibition) .

- In vivo : Conduct pharmacokinetic studies in rodent models, with serial blood sampling and LC-MS/MS analysis to calculate AUC (area under the curve) and half-life .

Q. How can contradictory data on the antioxidant capacity of Peonidine-3-O-rutinoside chloride be reconciled across studies?

- Methodological Analysis :

- Assay Variability : Compare results from ORAC (oxygen radical absorbance capacity) vs. DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, which differ in reaction mechanisms .

- Sample Preparation : Control for pH, temperature, and solvent polarity, which influence anthocyanin stability and redox activity .

Q. What methodological considerations are critical for optimizing extraction protocols for Peonidine-3-O-rutinoside chloride from plant sources?

- Optimization Strategies :

- Response Surface Methodology (RSM) : Design experiments to optimize solvent composition (e.g., ethanol/water ratios), temperature, and extraction time .

- Green Chemistry : Evaluate ultrasound-assisted extraction (UAE) or microwave techniques to enhance yield while minimizing solvent use .

Q. How can researchers investigate the interaction mechanisms between Peonidine-3-O-rutinoside chloride and cellular receptors?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .

- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

Q. What strategies are recommended for elucidating the metabolic pathways of Peonidine-3-O-rutinoside chloride in mammalian systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.